The synthesis of Zopiclone D8 involves several key steps that typically start from readily available precursors. A notable method includes the resolution of racemic zopiclone into its enantiomers using chiral acids, followed by deuteration processes to introduce deuterium into specific positions of the molecule.
Zopiclone D8 retains the core structure of zopiclone but with deuterium atoms replacing certain hydrogen atoms. The molecular formula for zopiclone is C17H17ClN3O3, while for Zopiclone D8, it would be represented as C17H11D8ClN3O3.
Zopiclone D8 can undergo various chemical reactions typical of organic compounds, including:
The stability and reactivity of Zopiclone D8 in different pH environments can affect its degradation pathways and metabolite formation .
Zopiclone D8 acts primarily as a GABA receptor modulator. It binds to the GABA-A receptor complex, enhancing the inhibitory effects of GABA neurotransmission.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for characterization and purity assessment .
Zopiclone D8 has significant applications in scientific research:
Zopiclone D8 refers to a family of deuterated analogs of the non-benzodiazepine hypnotic zopiclone, where eight hydrogen atoms (protium, ¹H) are replaced by deuterium (²H/D). This isotopic substitution occurs at specific positions to retain bioactivity while altering physicochemical properties for analytical applications. Key derivatives include:
Table 1: Molecular Specifications of Zopiclone D8 Variants
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use |
---|---|---|---|---|
Zopiclone (Reference) | C₁₇H₁₇ClN₆O₃ | 388.81 | 43200-80-2 | Pharmacological agent |
Zopiclone-d8 N-Oxide | C₁₇D₈H₉ClN₆O₄ | 412.86 | 1215741-18-6 | Metabolite tracking |
N-Desmethyl Zopiclone-d8 | C₁₆H₇D₈ClN₆O₃ | 382.83 | 1189805-43-3 | Metabolic flux studies |
N-Boc-N-desmethyl Zopiclone-d8 | C₂₁H₁₅D₈ClN₆O₅ | 482.95 | 1246820-47-2 | Synthetic intermediate |
Deuterium labeling in zopiclone D8 derivatives follows site-specific patterns to minimize metabolic scrambling and maximize isotopic stability:
Table 2: Deuterium Distribution in Zopiclone D8 Derivatives
Compound | Deuterium Positions | Mass Shift (Da) | Key Analytical Transitions (m/z) |
---|---|---|---|
Zopiclone-d8 N-Oxide | Piperazine ring | +8 | 405 → 143 (CE: 12 eV) |
N-Desmethyl Zopiclone-d8 | 2,2,3,3,5,5,6,6-octadeuterio-piperazine | +8 | 375 → 245 (CE: 34 eV); 375 → 217 (CE: 22 eV) |
N-Boc-N-desmethyl Zopiclone-d8 | Piperazine ring + Boc group | +8 | 483 → 245 (quantifier) |
Deuteration induces subtle but measurable changes in molecular behavior, affecting both physicochemical properties and biochemical interactions:
Table 3: Physicochemical and Biochemical Comparisons
Property | Zopiclone | Zopiclone D8 Derivatives | Analytical Impact |
---|---|---|---|
Molecular Weight | 388.81 Da | +8 Da (avg.) | Distinct M+8 peak in MS |
C–X Bond Vibration | C–H: 2900 cm⁻¹ | C–D: 2150 cm⁻¹ | IR-based label confirmation |
Metabolic Half-life | 3.5–6.5 h (plasma) | Increased by 15–20% (in vitro) | Extended detection window |
Receptor Affinity | Kd = 12 nM (GABAₐ) | Unchanged | Bioactivity retained |
Concluding Remarks
Zopiclone D8 derivatives exemplify the strategic application of isotopic labeling in pharmaceutical chemistry. Their site-specific deuteration enables precise tracking of drug metabolism and distribution, advancing analytical capabilities in forensic and pharmacokinetic research. Future work may explore combinatorial labeling (e.g., ¹³C/¹⁵N with ²H) to further enhance detection specificity for multi-analyte studies [6] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3